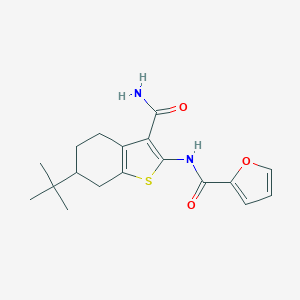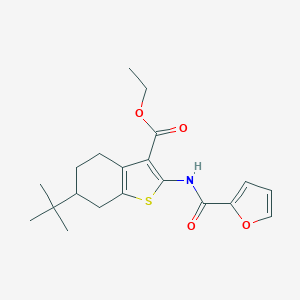![molecular formula C15H15N3O4 B289472 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)
10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione, also known as NPD, is a heterocyclic compound that has been synthesized and studied extensively in recent years. NPD has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione is not fully understood, but it has been proposed that 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione exerts its biological activities by inhibiting various signaling pathways involved in cell proliferation and survival. 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune responses. 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has also been found to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects
10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. In animal studies, 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has been found to reduce inflammation and pain in models of acute and chronic inflammation. 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has also been found to inhibit the growth of tumor cells in animal models of cancer. In addition, 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has several advantages for lab experiments, including its ease of synthesis and low cost. However, 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the biological activities of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione can be influenced by factors such as pH and temperature, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione. One area of research is the development of new synthetic methods for 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione that improve yield and purity. Another area of research is the investigation of the mechanism of action of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione, which could lead to the identification of new targets for cancer therapy and the development of new antimicrobial agents. Finally, the potential use of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione as a therapeutic agent in humans should be explored further, including its safety and efficacy in clinical trials.
Conclusion
In conclusion, 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione is a heterocyclic compound that has been synthesized and studied extensively for its biological activities. 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione possesses anti-inflammatory, antitumor, and antimicrobial properties, and has potential applications in cancer therapy and the development of new antimicrobial agents. The synthesis method of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has been optimized to improve yield and purity, and the mechanism of action of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione is not fully understood. Further research is needed to fully understand the biological activities of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione and its potential use as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione involves the reaction of 4-nitroaniline with cyclohexanone in the presence of sulfuric acid and sodium nitrite. The resulting product is then reacted with methylamine and formaldehyde to yield 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione. The synthesis of 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has been optimized to improve yield and purity, and various modifications to the reaction conditions have been reported in the literature.
Aplicaciones Científicas De Investigación
10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has been studied extensively for its biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In vitro studies have shown that 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione inhibits the proliferation of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. 10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione has also been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
8-methyl-6-(4-nitrophenyl)-2,3-diazaspiro[4.5]dec-8-ene-1,4-dione |
InChI |
InChI=1S/C15H15N3O4/c1-9-6-7-15(13(19)16-17-14(15)20)12(8-9)10-2-4-11(5-3-10)18(21)22/h2-6,12H,7-8H2,1H3,(H,16,19)(H,17,20) |
Clave InChI |
WRQAINOKCFFBDD-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(C(C1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC2=O |
SMILES canónico |
CC1=CCC2(C(C1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289392.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)


![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)